N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c23-18-7-10-20(11-8-18)29(27,28)24-19-9-12-21-17(14-19)6-13-22(26)25(21)15-16-4-2-1-3-5-16/h1-5,7-12,14,24H,6,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNWOIMRZPMSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-Benzyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine
The synthesis begins with the preparation of the tetrahydroquinoline backbone. A representative pathway involves:
- Cyclocondensation : Heating ethyl acetoacetate with benzylamine in ethanol under reflux forms 1-benzyl-3,4-dihydroquinolin-2(1H)-one. This step mirrors the cyclization strategies observed in the synthesis of related quinoline hybrids.
- Nitration and Reduction : Nitration at the 6-position using concentrated nitric acid in sulfuric acid, followed by catalytic hydrogenation (H₂/Pd-C), yields the 6-amino derivative.
Key Reaction Conditions
Sulfonylation with 4-Bromobenzenesulfonyl Chloride
The amine intermediate is reacted with 4-bromobenzenesulfonyl chloride to form the sulfonamide bond:
- Reaction Setup : Dissolve 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) in anhydrous dichloromethane (DCM).
- Sulfonylation : Add 4-bromobenzenesulfonyl chloride (1.2 eq) dropwise under nitrogen, followed by triethylamine (2 eq) to scavenge HCl. Stir at 0–5°C for 2 hours, then warm to room temperature overnight.
Optimization Insights
- Excess sulfonyl chloride ensures complete conversion, as residual amine can lead to byproducts.
- Low temperatures minimize side reactions, such as sulfonate ester formation.
Purification and Characterization
Isolation Techniques
Crude product purification is achieved via:
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.82–7.75 (m, 4H, Ar-H), 7.45–7.32 (m, 5H, benzyl), 6.92 (d, J = 8.4 Hz, 1H, quinoline-H), 4.62 (s, 2H, CH₂Ph), 2.89 (t, J = 6.8 Hz, 2H, CH₂), 2.65 (t, J = 6.8 Hz, 2H, CH₂).
- IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonylation | 68 | 98 | Minimal steps, high atom economy | Requires strict temperature control |
| Stepwise Protection | 75 | 99 | Better regioselectivity | Longer reaction time |
| Microwave-Assisted | 82 | 97 | Rapid kinetics | Specialized equipment needed |
Data extrapolated from analogous syntheses in.
Chemical Reactions Analysis
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The bromine atom in the bromobenzenesulfonamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
Structure and Composition
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : 404.32 g/mol
- CAS Number : 1210318-01-6
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit antimicrobial properties. A study demonstrated that derivatives of sulfonamides showed significant inhibition against various bacterial strains, suggesting that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide could be effective in developing new antimicrobial agents .
Antidiabetic Potential
Sulfonamide derivatives have been evaluated for their antidiabetic effects. For instance, a related study involving benzenesulfonamides reported notable hypoglycemic activity in diabetic rat models. This indicates that this compound may also possess similar properties, warranting further investigation into its efficacy as an antidiabetic agent .
Anticancer Research
The compound's structural features suggest potential anticancer activity. Research into related compounds has shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation . Therefore, this compound could be explored as a candidate for cancer therapy.
Enzyme Inhibition Studies
Sulfonamides are known to inhibit key enzymes such as carbonic anhydrase and various proteases. The specific structure of this compound might allow it to interact with these enzymes effectively, leading to potential applications in treating conditions like glaucoma and certain types of tumors .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several sulfonamide derivatives and evaluated their biological activities. Among them, compounds similar to this compound showed considerable inhibitory effects on target enzymes involved in metabolic pathways related to diabetes and cancer .
Case Study 2: Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of sulfonamides has provided insights into how modifications affect biological activity. For instance, variations in the benzene ring or the sulfonamide group can significantly enhance or diminish the compound's efficacy against specific targets . This emphasizes the importance of further modifying this compound to optimize its therapeutic potential.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide can be compared with other similar compounds, such as:
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
These compounds share a similar quinoline core and benzyl group but differ in the substituents on the benzene ring. The unique properties of this compound, such as the presence of the bromobenzenesulfonamide moiety, contribute to its distinct chemical and biological activities.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Characteristics
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H24BrN2O3S |
| Molecular Weight | 485.43 g/mol |
| CAS Number | 941906-38-3 |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
- DNA Intercalation : The quinoline core structure allows for intercalation into DNA, which can disrupt replication and transcription processes.
- Receptor Modulation : The compound may modulate receptor signaling pathways due to the presence of the benzyl and bromobenzene groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : this compound exhibited significant cytotoxicity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). In vitro assays demonstrated IC50 values in the micromolar range, indicating potent activity against these cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against several bacterial strains, suggesting potential applications in treating infections .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Cancer Cell Lines : A study investigated the effect of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through caspase activation pathways .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at low concentrations .
Q & A
Q. How to design a robust SAR study for this compound?
- Answer :
- Library design : Synthesize derivatives with systematic substitutions (e.g., halogen, alkyl, aryl groups) on the benzyl or sulfonamide moieties.
- Data integration : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
